molecular formula C9H20ClNO2 B554923 L-Valine tert-butyl ester hydrochloride CAS No. 13518-40-6

L-Valine tert-butyl ester hydrochloride

Cat. No.: B554923
CAS No.: 13518-40-6
M. Wt: 209.71 g/mol
InChI Key: AUIVQIHTTVPKFS-FJXQXJEOSA-N
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Description

L-Valine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C9H19NO2·HCl . It is a derivative of the essential amino acid L-Valine, where the carboxyl group is esterified with tert-butyl alcohol and the resulting ester is converted to its hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine tert-butyl ester hydrochloride typically involves the reaction of L-Valine with tert-butyl chloroformate in an alkaline environment. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: L-Valine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Valine tert-butyl ester hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. In peptide synthesis, the ester group protects the carboxyl group of L-Valine, allowing selective reactions at the amino group. Upon deprotection, the ester group is hydrolyzed to yield the free amino acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized .

Comparison with Similar Compounds

  • L-Valine methyl ester hydrochloride
  • L-Leucine tert-butyl ester hydrochloride
  • L-Alanine tert-butyl ester hydrochloride
  • L-Phenylalanine tert-butyl ester hydrochloride

Comparison: L-Valine tert-butyl ester hydrochloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers:

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVQIHTTVPKFS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13518-40-6
Record name tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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